Isochroman

Description

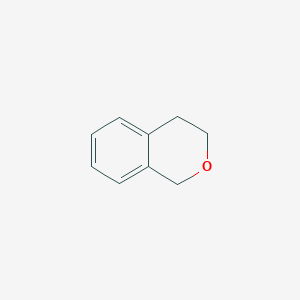

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dihydro-1H-isochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBMCVBCEDMUOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197757 | |

| Record name | Isochromane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-05-0 | |

| Record name | Isochroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isochromane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochroman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isochromane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isochromane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCHROMANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA7RAZ2PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Isochroman and Its Derivatives

Classical and Established Synthetic Approaches

Classical methods for constructing the isochroman scaffold often involve intramolecular cyclizations or reactions that leverage the inherent reactivity of specific functional groups to form the six-membered oxygen heterocycle.

The oxa-Pictet-Spengler reaction stands as a cornerstone for this compound synthesis, involving the ring-closure of an oxocarbenium ion intermediate onto a pendent aryl substituent d-nb.info. This reaction is highly versatile, allowing for the formation of the privileged this compound motif.

Various catalysts and conditions have been explored to facilitate this transformation. Trimethylsilyl triflate (TMSOTf) has proven effective for synthesizing isochromans through Pictet-Spengler type reactions of vinylogous esters, typically affording good yields thieme-connect.com. In an environmentally conscious approach, modified small pore size zeolite E4a has been identified as an efficient, simple, and cost-effective catalyst for the oxa-Pictet-Spengler reaction, leading to high yields of isochromans rsc.org. Bismuth triflate also serves as a catalyst for the oxa-Pictet-Spengler reaction between arylethanols and aldehydes, ketones, or masked-carbonyl derivatives, yielding 1-substituted and 1,1-disubstituted isochromans researchgate.net. Furthermore, the stereoselective synthesis of sugar-fused 1,2-annulated isochromans has been achieved using this cyclization reaction, demonstrating its broad applicability rsc.org. A notable advancement involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP) for the oxa-Pictet-Spengler reaction. This variant significantly expands the scope of electrophiles to include equivalents of ketones, aliphatic aldehydes, and phenylacetyl aldehydes, and broadens the range of compatible β-phenylethanol nucleophiles rsc.orgresearchgate.net.

Cycloaddition and annulation strategies provide powerful routes to construct the cyclic framework of isochromans. A key example is the asymmetric hetero-Diels-Alder (HDA) reaction, which enables the preparation of tetracyclic this compound frameworks nih.gov. This process often involves the in situ generation of isochromene and ortho-quinonemethide (o-QM) intermediates nih.gov. A direct enantioselective cascade reaction for this purpose has been achieved using a bimetallic catalytic system comprising Au(I) and chiral Sc(III) nih.gov.

Beyond direct this compound synthesis, annulation strategies are also applied to related heterocyclic systems. For instance, Rh(III)-catalyzed C–H activation/annulation cascades have been developed for the synthesis of isocoumarins, which are structurally related to isochromans nih.govbeilstein-journals.org. This cascade involves C–H activation, Rh-carbenoid migratory insertion, and subsequent intramolecular annulation nih.govbeilstein-journals.org. The [2+2+2]-cyclotrimerization has also been reported for the annulation of this compound on carbohydrate templates sci-hub.se.

Intramolecular cyclization reactions are fundamental in organic synthesis for forming cyclic structures, including the this compound ring. An efficient method involves the intramolecular Friedel-Crafts cyclialkylation of oxonium species, which are generated from methoxymethyl (MEM) ethers of benzylic or homobenzylic alcohols tandfonline.com. Titanium chloride has been identified as an excellent reagent for this cyclization reaction tandfonline.com.

For the synthesis of 3-isochromanones, a metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides has been developed, affording highly functionalized products in good to excellent yields under mild conditions rsc.orgrsc.org. This asymmetric cyclization can also be achieved via a stereocontrolled thieme-connect.comthieme-connect.com rearrangement rsc.orgrsc.org. Additionally, intramolecular hydrofunctionalization of o-(alkynyl)benzyl derivatives catalyzed by indium(III) can lead to 1H-isochromenes, which can subsequently be hydrogenated to yield isochromans researchgate.net. An epoxidation/cyclization strategy starting from (E)-(2-stilbenyl/styrenyl)methanols has also been shown to provide this compound-4-ols researchgate.net.

Nucleophilic substitution reactions offer alternative pathways to construct the this compound scaffold. Nucleophilic additions to cyclic oxocarbenium ions provide a direct route to enantioenriched isochromans, serving as an alternative to the oxa-Pictet-Spengler cyclization d-nb.info.

In another approach, a transition-metal-free coupling of various triorganoindium reagents with this compound acetals, in the presence of BF3·OEt2, has been reported to afford 1-substituted isochromans in good yields organic-chemistry.org. Furthermore, intramolecular nucleophilic substitution of alkyl fluorides with O- and N-nucleophiles has been successfully employed for the synthesis of isochromans, with the reaction influenced by the nature of the nucleophile, the size of the ring to be formed, and the conformational rigidity of the precursors organic-chemistry.org.

Advanced and Emerging Synthetic Methodologies

Recent advancements in synthetic chemistry, particularly in catalysis, have led to the development of more sophisticated and often stereoselective methods for this compound synthesis.

Transition metal catalysis has revolutionized the synthesis of complex molecules, offering highly efficient and selective routes to isochromans. Gold(I) complexes, for instance, can promote the intramolecular cyclization of benzyl (B1604629) alcohol-functionalized alkynes to form isochromene intermediates, which are precursors to isochromans nih.gov. A bimetallic catalytic system involving Au(I) and chiral Sc(III) has been successfully applied in asymmetric hetero-Diels-Alder reactions to construct tetracyclic this compound frameworks with excellent stereoinduction nih.gov.

Copper-catalyzed transformations are also prominent. Chiral copper/bis(oxazoline) catalysts enable the highly enantioselective addition of terminal alkynes to this compound acetals, providing a pathway to enantioenriched alpha-substituted oxygen heterocycles udel.edu. More recently, copper-catalyzed intramolecular hydroalkoxylation of alkenols has been reported as a method to obtain chiral phthalans or isochromans rsc.org. Additionally, copper and iron catalysis can be employed for the direct functionalization of this compound, such as methoxyphenylation acs.org.

Palladium(II)-catalyzed enantioselective intramolecular allylic C–H oxidation, utilizing chiral sulfoxide-oxazoline ligands, has been developed for the synthesis of chiral isochromans, yielding products in good yields with excellent enantioselectivities rsc.org. This methodology has demonstrated its utility in the synthesis of bioactive compounds like (S)-PNU-109291 and (S)-sonepiperazole rsc.org. A novel strategy combining oxidative aminocatalysis and gold catalysis allows for the preparation of chiral α-quaternary isochromanes, a prevalent motif in natural products and bioactive compounds researchgate.net.

Stereoselective and Asymmetric Synthesis of Chiral Isochromans

The stereoselective and asymmetric synthesis of chiral isochromans has been a focal point in organic chemistry due to the prevalence of this scaffold in biologically active molecules. Various strategies have been developed to achieve high enantiomeric and diastereomeric purity, often employing chiral catalysts or relying on inherent substrate control.

Enantioselective C-C Bond Formation

Enantioselective carbon-carbon (C-C) bond formation is a powerful strategy for constructing chiral this compound frameworks. One notable approach involves a combination of oxidative aminocatalysis and gold catalysis, enabling the preparation of chiral α-quaternary isochromanes. This method proceeds via oxidative umpolung of α-branched aldehydes and propargylic alcohols to yield α-quaternary ethers with high optical purities (typically >90% enantiomeric excess (ee)), followed by gold(I)-catalyzed intramolecular hydroarylation to form the this compound ring while retaining the quaternary stereocenter. researchgate.netresearchgate.net

Another effective method for enantioselective C-C bond formation involves copper-catalyzed intermolecular carboetherification of alkenols, which has been successfully applied to synthesize enantio-enriched this compound units. rsc.org Furthermore, C-H insertion reactions utilizing donor/donor carbenes, catalyzed by dirhodium complexes such as Rh₂(R-PTAD)₄, have proven highly effective for synthesizing isochromans with excellent diastereo- and enantioselectivity. These reactions typically proceed without the formation of rearrangement byproducts. For instance, certain aliphatic this compound substrates can be synthesized in excellent yields with high stereocontrol, although yields may decrease for substrates with fewer alkyl substituents at the insertion site. rsc.orgsemanticscholar.orgresearchgate.netrsc.org

| Reaction Type | Catalyst System | Substrate Class | Product Class | Stereoselectivity (ee/dr) | Reference |

|---|---|---|---|---|---|

| Oxidative Aminocatalysis & Gold Catalysis | Amino acid-derived primary amine catalyst, Gold(I) catalyst | α-branched aldehydes, propargylic alcohols | α-quaternary isochromanes | >90% ee | researchgate.netresearchgate.net |

| Copper-catalyzed Carboetherification | Copper catalyst | Alkenols | Enantio-enriched this compound units | Highly enantioselective | rsc.org |

| C-H Insertion | Rh₂(R-PTAD)₄ | Donor/donor carbenes, this compound precursors | Chiral isochromans | Excellent dr and ee | rsc.orgsemanticscholar.orgresearchgate.netrsc.org |

Enantioselective C-O Bond Formation

The formation of the C-O bond within the this compound ring in an enantioselective manner is another critical synthetic pathway. Copper-catalyzed intramolecular hydroalkoxylation of alkenols has been reported to yield chiral phthalans and isochromans. rsc.org Similarly, copper-catalyzed enantioselective intramolecular C-O bond formation reactions have been achieved using chiral ligands, such as chiral dimethylcyclohexane-1,2-diamine (L3), to produce related oxygen-containing heterocycles. rsc.org

Another significant advancement is the copper-catalyzed enantioselective intramolecular propargylic substitution reaction, which allows for the synthesis of chiral isochromans bearing a terminal alkyne moiety by reacting propargylic esters with alcoholic nucleophiles. rsc.org Palladium(II)-catalyzed allylic C-H oxidation of terminal olefin precursors has also emerged as a highly effective method for the enantioselective synthesis of this compound motifs. This transformation, enabled by novel chiral aryl sulfoxide-oxazoline (ArSOX) ligands, proceeds with broad substrate scope and high levels of asymmetric induction, often achieving an average of 92% ee, with many examples exceeding 90% ee. nih.govnih.gov

| Reaction Type | Catalyst System | Substrate Class | Product Class | Stereoselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Copper-catalyzed Hydroalkoxylation | Copper catalyst | Alkenols | Chiral isochromans | Enantioselective | rsc.org |

| Copper-catalyzed Propargylic Substitution | Copper catalyst | Propargylic esters, alcoholic nucleophiles | Chiral isochromans with terminal alkyne | Enantioselective | rsc.org |

| Pd(II)-catalyzed Allylic C-H Oxidation | Pd(II)/Chiral ArSOX ligand | Terminal olefins | Chiral isochromans | Avg. 92% ee (many >90% ee) | nih.govnih.gov |

Diastereoselective Approaches

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple chiral centers. The oxa-Pictet-Spengler cyclization reaction is a highly efficient and general protocol for the stereoselective synthesis of sugar-fused 1,2-annulated isochromans and isochromanones. This reaction typically involves the cyclization of 2-arylethanols with aldehydes or ketones in the presence of an acid catalyst, and it has been successfully applied to glucal and galactal derived C2-hydroxy-α-C-aryl glycosides, yielding the target molecules in good yields. rsc.orgresearchgate.netrsc.org

A Lewis base-catalyzed cascade sulfenoacetalization of alkenyl aldehydes provides 1,3-disubstituted this compound acetals with high levels of both diastereo- (up to >99:1 dr) and enantiocontrol (up to 99:1 er). nih.gov Copper(II)-catalyzed intramolecular Michael-type trapping of oxonium ylides, generated from alcohol-tethered enones and diazo compounds, offers a highly diastereoselective route to 3,4-substituted isochromans under mild reaction conditions. rsc.orgresearchgate.net

Furthermore, C-H insertion reactions, particularly those employing rhodium catalysts, have demonstrated the ability to produce substituted isochromans as a single diastereomer. For instance, the reaction of hydrazone 16a with Rh₂(Mes)₄ yielded this compound 17a as a single diastereomer. rsc.orgsemanticscholar.orgescholarship.org Diastereoselective synthesis of hexahydrobenzo[de]isochromanes has also been achieved via Friedel-Crafts and oxa-Pictet-Spengler reactions of acrylyl enol ethers mediated by triflic acid, providing good yields and high stereoselectivity. nih.gov An organocatalytic domino reaction, catalyzed by quinidine (B1679956), involving peroxyhemiacetalization, oxa-Michael addition, and desymmetrization, has been developed for the highly enantio- and diastereoselective synthesis of cyclohexenone-fused isochromans, generating single diastereomers with high enantioselectivities. acs.orgacs.org

| Reaction Type | Catalyst/Methodology | Substrate Class | Product Class | Stereoselectivity (dr) | Reference |

|---|---|---|---|---|---|

| Oxa-Pictet-Spengler Cyclization | Acid catalyst | 2-arylethanols, aldehydes/ketones (e.g., sugar-derived) | Sugar-fused 1,2-annulated isochromans/isochromanones | Highly stereoselective | rsc.orgresearchgate.netrsc.org |

| Lewis Base-Catalyzed Sulfenoacetalization | Lewis base catalyst | Alkenyl aldehydes | 1,3-disubstituted this compound acetals | Up to >99:1 dr | nih.gov |

| Cu(II)-catalyzed Michael-type Trapping | Copper(II) catalyst | Alcohol-tethered enones, diazo compounds | 3,4-substituted isochromans | Excellent diastereoselectivities | rsc.orgresearchgate.net |

| C-H Insertion | Rh₂(Mes)₄ | Substituted this compound precursors (e.g., hydrazone 16a) | Tri-substituted isochromans (e.g., 17a) | Single diastereomer | rsc.org |

| Organocatalytic Domino Reaction | Quinidine | 2,5-cyclohexadienone-tethered aryl aldehydes, hydroperoxides | Cyclohexenone-fused isochromans | Single diastereomers, high ee | acs.orgacs.org |

Chiral Catalysis in this compound Synthesis

Chiral catalysis plays a pivotal role in the asymmetric synthesis of isochromans, enabling the formation of enantiomerically enriched products. A diverse range of catalytic systems has been developed:

Copper Catalysis: Copper catalysts are widely employed in this compound synthesis. Examples include copper(II) triflate (Cu(OTf)₂) in oxa-Diels-Alder reactions, researchgate.net copper(II) catalysts for intramolecular Michael-type trapping of oxonium ylides, rsc.orgresearchgate.net and copper-catalyzed hydroalkoxylation and carboetherification reactions for enantioselective syntheses. rsc.org Copper-catalyzed propargylic substitution is also utilized for chiral this compound synthesis. rsc.org

Gold Catalysis: Gold(I) catalysts, often in conjunction with oxidative aminocatalysis, have been shown to be effective in preparing chiral α-quaternary isochromanes. researchgate.netresearchgate.net A bimetallic Au(I)/chiral Sc(III) catalytic system has also been reported for asymmetric hetero-Diels-Alder reactions, leading to tetracyclic this compound frameworks with excellent stereoinduction. nih.gov

Palladium Catalysis: Palladium(II) catalysts, particularly in combination with novel chiral aryl sulfoxide-oxazoline (ArSOX) ligands, are instrumental in enantioselective allylic C-H oxidation of terminal olefins to form isochromans. nih.govnih.gov

Rhodium Catalysis: Dirhodium complexes, such as Rh₂(R-PTAD)₄ and Rh₂(Mes)₄, are highly effective in C-H insertion reactions of donor/donor carbenes, providing isochromans with excellent diastereo- and enantioselectivity. rsc.orgsemanticscholar.orgresearchgate.netrsc.org

Organocatalysis: Metal-free organocatalytic strategies have gained prominence. Examples include amino acid-derived primary amine catalysts for oxidative coupling, researchgate.netresearchgate.net quinidine for domino peroxyhemiacetalization/oxa-Michael addition/desymmetrization sequences, acs.orgacs.org and chiral phosphoric acids. researchgate.netresearchgate.net AZADOL has also been reported as an organocatalyst for C(sp³)-H bond functionalization of this compound. acs.org

Titanium Catalysis: Titanium-catalyzed asymmetric intramolecular hydroalkoxylation of 2-allylphenol (B1664045) derivatives has been achieved using axially chiral 1,1′-binaphthyl-2-carboxylic acid ligands. rsc.org

Chiral Hypervalent Iodine(III): This reagent has been applied in the stereoselective oxylactonization of ortho-alkenylbenzoates for the asymmetric synthesis of 4-oxythis compound-1-one polyketide metabolites. figshare.com

Biotransformation and Biocatalytic Synthesis

Biotransformation and biocatalytic approaches offer environmentally benign and highly selective routes for the synthesis and modification of this compound derivatives. These methods leverage the catalytic power of enzymes or whole microbial cells to achieve transformations that are often challenging through traditional chemical synthesis.

Fungal oxidation of this compound has been extensively studied. For instance, the filamentous fungus Aspergillus niger has demonstrated the ability to transform this compound (PubChem CID: 7906) into various metabolites, with This compound-1-one (B1199216) (PubChem CID: 11099) being a major product, observed with a 45% yield after four days of incubation. Other compounds were also identified as biotransformation products. conicet.gov.arconicet.gov.ar Similarly, the phytopathogenic fungus Penicillium sp. has been shown to metabolize this compound into 3-isochromanone (B1583819) (PubChem CID: 11099), a more polar molecule, by introducing an oxygen atom at a non-reactive carbon. isroset.org

Enzymatic hydroxylation, particularly utilizing cytochrome P450 BM3 monooxygenases, presents a powerful tool for regio- and stereoselective modifications. Variants of P450 BM3 have been successfully employed for the hydroxylation of methyl 2-propylbenzoate, leading to the synthesis of enantioenriched R- and S-configured 3-methylthis compound-1-one (PubChem CID: 11634549). This highlights the potential of P450 enzymes for creating valuable this compound synthons. nih.gov

In addition to hydroxylation, biocatalytic methods can also achieve other stereoselective transformations. For example, lipase (B570770) enzymes have been utilized for the stereospecific deacetylation of 5,8-dimethoxy-3,4-dihydro-1H-isochromen-4-yl acetate (B1210297), providing access to enantiomerically pure isochromanols. core.ac.uk These biocatalytic approaches often offer advantages in terms of mild reaction conditions, high selectivity, and reduced environmental impact.

| Microorganism/Enzyme | Substrate | Product(s) | Key Feature | Reference |

|---|---|---|---|---|

| Aspergillus niger | This compound | This compound-1-one (45% yield) and other metabolites | Fungal oxidation, chemodivergent pathways | conicet.gov.arconicet.gov.ar |

| Penicillium sp. | This compound | 3-Isochromanone | Fungal biotransformation, oxygen atom introduction | isroset.org |

| Cytochrome P450 BM3 monooxygenases | Methyl 2-propylbenzoate | Enantioenriched 3-methylthis compound-1-one | Regio- and stereoselective hydroxylation | nih.gov |

| Lipase enzyme | 5,8-dimethoxy-3,4-dihydro-1H-isochromen-4-yl acetate | Enantiomerically pure isochromanols | Stereospecific deacetylation | core.ac.uk |

Reactivity and Derivatization of the Isochroman Core

Functionalization Reactions at Specific Positions

The position alpha (α) to the oxygen atom in the isochroman ring is particularly amenable to functionalization. An efficient electrochemical cross-dehydrogenative coupling reaction between this compound and unactivated ketones provides α-substituted isochromans. organic-chemistry.org This method is noted for its high atom economy and mild conditions, utilizing methanesulfonic acid (MsOH) as both an electrolyte and a catalyst. organic-chemistry.org Another approach involves the C(sp³)–H bond alkylation of this compound with alkylzinc reagents. chemistryviews.org This reaction is facilitated by the use of phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant, which converts this compound into an oxonium cation that then reacts with the alkylzinc reagent. chemistryviews.org This method proceeds without the need for a heavy-metal catalyst and under mild conditions. chemistryviews.org

Furthermore, a secondary amine-catalyzed cross-coupling reaction of isochromans with aldehydes has been developed, employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. researchgate.net Additionally, a transition-metal-free coupling of triorganoindium reagents with this compound acetals in the presence of BF₃·OEt₂ affords 1-substituted isochromans in good yields. organic-chemistry.org

| Reaction Type | Reagents | Key Features | Reference |

|---|---|---|---|

| Electrochemical Cross-Dehydrogenative Coupling | Unactivated ketones, Methanesulfonic acid (MsOH) | High atom economy, mild conditions, external oxidant-free. | organic-chemistry.org |

| C(sp³)–H Bond Alkylation | Alkylzinc reagents, Phenyliodine bis(trifluoroacetate) (PIFA) | Heavy-metal-free, mild conditions. | chemistryviews.org |

| Secondary Amine-Catalyzed Cross-Coupling | Aldehydes, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Organocatalytic approach. | researchgate.net |

| Transition-Metal-Free Coupling | Triorganoindium reagents, BF₃·OEt₂ | Efficient for coupling with this compound acetals. | organic-chemistry.org |

Direct C-H functionalization has emerged as a powerful tool for the derivatization of isochromans, offering an atom-economical approach to new chemical entities. yale.edu An organocatalytic C(sp³)–H bond functionalization of this compound has been developed using AZADOL as the catalyst. acs.orgresearchgate.net This method demonstrates success with a broad range of substrates and nucleophiles, yielding excellent results. acs.orgresearchgate.net

Ruthenium(II) complexes have been effectively used for the oxidative annulation of alkynes with benzyl (B1604629) alcohols, leading to the synthesis of diversely decorated isochromenes through a hydroxyl-directed C-H/O-H functionalization process. nih.gov Mechanistic studies of this reaction indicate that C-H metalation is a kinetically relevant step. nih.gov

Palladium(II)-catalyzed allylic C-H oxidation of terminal olefins provides an enantioselective route to this compound motifs. nih.govillinois.edu The development of a novel chiral aryl sulfoxide-oxazoline (ArSOX) ligand was crucial for the success of this transformation, achieving high levels of asymmetric induction. nih.govillinois.edu

| Catalyst/Method | Reaction Type | Key Features | Reference |

|---|---|---|---|

| AZADOL | Organocatalytic C(sp³)–H Functionalization | Broad substrate scope, excellent yields. | acs.orgresearchgate.net |

| Ruthenium(II) Complexes | Oxidative Annulation/C-H Activation | Synthesis of isochromenes from alkynes and benzyl alcohols. | nih.gov |

| Palladium(II)/ArSOX Ligand | Enantioselective Allylic C-H Oxidation | High enantioselectivity for the synthesis of this compound motifs. | nih.govillinois.edu |

Ring-Opening and Ring-Modification Reactions

The this compound ring can undergo selective cleavage to afford functionalized acyclic structures. A notable example is the selective ring-opening amination of isochromans, which allows for the efficient synthesis of o-aminophenethyl alcohols and amines. nih.govresearchgate.net This process involves the precise cleavage of C-C bonds under mild, transition-metal-free conditions and represents a molecular editing strategy. nih.govresearchgate.net

In some instances, this compound derivatives can undergo reductive ring-opening. For example, an this compound prepared via an oxa-Pictet–Spengler reaction was subjected to reductive ring-opening using triethylsilane in hexafluoroisopropanol (HFIP) in the presence of trifluoromethanesulfonic acid (TfOH) to yield the corresponding alcohol. nih.govrsc.org Furthermore, an unexpected ring-opening followed by an intramolecular Friedel–Crafts reaction was observed during the synthesis of an this compound derivative, leading to a primary alcohol. researchgate.net

Oxidation and Reduction Chemistry

The oxidation of isochromans is a common strategy to introduce carbonyl functionality. The use of [bis(trifluoroacetoxy)iodo]benzene (B57053) as a stoichiometric oxidant and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an organocatalyst enables a convenient oxidation of isochromans. organic-chemistry.org The resulting products can be further reacted with Grignard reagents or amides to afford corresponding derivatives. organic-chemistry.org Nitric acid-catalyzed aerobic oxidation of the benzylic sp³ C-H bonds of isochromans to isochromanones has also been reported under additive-free conditions. researchgate.net

The enantioselective synthesis of this compound motifs can be achieved through the palladium(II)-catalyzed allylic C-H oxidation of terminal olefin precursors. nih.govillinois.edu This reaction has a broad scope and provides high levels of asymmetric induction. nih.govillinois.edu

Regarding reduction, a gold-catalyzed domino cycloisomerization/reduction of ortho-alkynylbenzaldehydes provides an efficient route to 1H-isochromenes. acs.org

Coupling Reactions for this compound Diversification

Coupling reactions are instrumental in expanding the structural diversity of this compound derivatives. Oxidative "cross-dehydrogenative coupling" (CDC) reactions have been employed for the arylation of this compound. acs.orgfigshare.com For instance, the coupling of this compound with anisole (B1667542) has been achieved, requiring metal catalysis to proceed efficiently. acs.orgfigshare.com This reaction serves as a synthetic alternative to the traditional oxa-Pictet–Spengler reaction. acs.orgfigshare.com

Tetrabutylammonium iodide has been shown to catalyze the cross-dehydrogenative coupling reaction between the α-C(sp³)–H of isochromans and N-hydroxyphthalimide, using tert-butyl hydroperoxide as the terminal oxidant. researchgate.net This provides rapid access to α-aminoxyl this compound architectures. researchgate.net

While specific examples directly involving Suzuki and Heck reactions with the this compound core were not detailed in the provided search results, these palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of C-C bonds and are applicable for the diversification of aryl halides or triflates, which can be incorporated into the this compound framework. mdpi.commasterorganicchemistry.comresearchgate.netyoutube.commdpi.com

Natural Products Chemistry and Biosynthesis of Isochroman Containing Compounds

Isolation and Characterization of Natural Isochromans

The isolation of isochroman-containing natural products typically involves a series of extraction and purification steps tailored to the specific source material. General methods for the extraction and isolation of natural products, including isochromans, often involve solvent extraction (e.g., with CH₂Cl₂, acetone, EtOAc) followed by partitioning and chromatographic separations (e.g., SiO₂ column chromatography, Sephadex LH-20, RP-18 chromatography) mdpi.com. Despite their importance, the isolation of these compounds can be challenging due to tedious procedures, the repetitive isolation of known compounds, and often poor yields mq.edu.au.

Several notable natural isochromans and their derivatives have been isolated and characterized from diverse biological sources:

Mellein : This this compound was identified as a metabolite of Aspergillus sociella, a fungus found in the secretions of bumble-bees tandfonline.com.

6,7-Dihydroxy-1,1-dimethylthis compound : This compound has been isolated from the plants Tectaria subtriphylla and Dioscorea cirrhosa tandfonline.com.

Hydroxyisochromans : These derivatives have been found in pine wood and from the marine mildew Penicillium steckii tandfonline.com. A new subclass, hydroxy-1-aryl-isochromans, has also been identified as a constituent of extra-virgin olive oil tandfonline.com.

Isochromanone-orsellinic acid conjugates, isochromanone-anthraquininone conjugates, and sulfur-containing isochromanones : These complex polyketide-derived natural products, including rare sulfoxide (B87167) metabolites, were isolated from the filamentous fungus Aspergillus banksianus. Aspergillus luteorubrus and Talaromyces stipitatus have also yielded this compound-related metabolites mq.edu.au.

7,8-Dihydroxy-3-methylthis compound-4-one : This potent anti-hypertensive isochromanone derivative was isolated as a racemate from the water-soluble fraction of banana (Musa sapientum L.) peels. Its isolation involved refluxing banana peels with 70% ethanol, followed by solvent evaporation and partitioning between ethyl acetate (B1210297) and water worldscientific.com.

Pseudoanguillosporins A and B : These this compound-type molecules were isolated from the marine fungus Cosmospora sp., particularly under co-cultivation conditions with the phytopathogen Magnaporthe oryzae, which can enhance chemical diversity nih.gov.

Chaetophenol D : This tetracyclic this compound, derived from fungal gene expression, exhibits anti-adenovirus activity nih.gov.

Indigotide C : An isomer of Chaetophenol D, Indigotide C was biosynthesized by Cordyceps indigotica, an entomopathogenic fungus, and shows antibacterial activity nih.gov.

These examples highlight the widespread occurrence and structural diversity of natural isochromans.

Here is a table summarizing some isolated natural this compound-containing compounds:

| Compound Name | Source | Key Characteristics / Activity |

| Mellein | Aspergillus sociella | Fungal metabolite |

| 6,7-Dihydroxy-1,1-dimethylthis compound | Tectaria subtriphylla, Dioscorea cirrhosa | Plant-derived |

| Hydroxyisochromans | Pine wood, Penicillium steckii | Antioxidative potency, various pharmacological activities tandfonline.com |

| Hydroxy-1-aryl-isochromans | Extra-virgin olive oil | Exhibit cytoprotective properties, protect against lipid peroxidation tandfonline.com |

| Isochromanone-orsellinic acid conjugates | Aspergillus banksianus | Polyketide-derived, fungal metabolites mq.edu.au |

| 7,8-Dihydroxy-3-methylthis compound-4-one | Banana (Musa sapientum L.) peels | Potent anti-hypertensive worldscientific.com |

| Pseudoanguillosporin A | Marine fungus Cosmospora sp. | This compound type nih.gov |

| Pseudoanguillosporin B | Marine fungus Cosmospora sp. | This compound type, contains hydroxyl function nih.gov |

| Chaetophenol D | Fungal origin | Anti-adenovirus activity nih.gov |

| Indigotide C | Cordyceps indigotica | Antibacterial activity nih.gov |

Biosynthetic Pathways and Proposed Mechanisms

Many natural this compound-containing compounds, particularly polyketide oligomers, are biosynthesized via the polyketide pathway mq.edu.aunih.govresearchgate.net. This pathway is a common route for the synthesis of complex secondary metabolites in various organisms.

A key proposed mechanism in the biosynthesis of certain tetracyclic isochromans involves a hetero-Diels-Alder (HDA) reaction. This reaction often utilizes an ortho-quinone methide (o-QM) as a highly reactive diene intermediate nih.govresearchgate.net. Biomimetic approaches, inspired by these proposed biosynthetic routes, have been developed for the catalytic enantioselective synthesis of tetracyclic isochromans, suggesting the plausibility of such pathways in nature nih.govresearchgate.net. For instance, the formation of tetracyclic this compound polyketides is hypothesized to be catalyzed by non-reducing polyketide synthases (NR-PKS) nih.govresearchgate.net.

Furthermore, isochromans share a close biosynthetic relationship with isocoumarins (1H-2-benzopyran-1-ones) and dihydroisocoumarins (this compound-1-ones). The C-1 active methylene (B1212753) group in isochromans can be readily oxidized to yield the corresponding isocoumarin (B1212949) derivatives mdpi.com. This interconversion highlights the interconnectedness of these structural classes within natural product biosynthesis.

Medicinal Chemistry and Pharmacological Relevance of Isochromans

Therapeutic Applications of Isochroman Derivatives

The structural motif of this compound is a key component in drug candidates designed for various biological targets. isca.me Research has led to the development of derivatives with a broad spectrum of medicinal properties, including applications as agents affecting the central nervous system, as well as anti-inflammatory, antioxidant, antimicrobial, antihypertensive, and antitumor agents. nih.gov

This compound derivatives have been investigated for their activity within the central nervous system. nih.gov Certain this compound-containing compounds have been identified as having modulatory effects on CNS and dopamine (B1211576) receptors. researchgate.net For instance, the this compound scaffold is present in the dopamine D4 receptor antagonist U-101387. researchgate.net Additionally, spiro-lactones, which are often incorporated into hybrid compounds with a spiropiperidine ring, have been developed as analgesics, highlighting the versatility of structures related to isochromans in CNS-targeted drug design. researchgate.net

The this compound structure is a key feature in a variety of compounds exhibiting anti-inflammatory properties. researchgate.net Both natural and synthetic this compound derivatives have been explored for their potential as anti-inflammatory agents. nih.gov Research has focused on synthesizing novel this compound derivatives and evaluating their ability to inhibit inflammatory pathways. For example, some isonicotinic acid derivatives have shown remarkably high anti-inflammatory activity, with certain compounds exhibiting an IC50 value significantly lower than the standard drug ibuprofen (B1674241) in in-vitro assays measuring the inhibition of reactive oxygen species production by human blood cells. nih.gov

Table 1: Anti-inflammatory Activity of Selected Isonicotinates

| Compound | IC50 Value (µg/mL) | % Inhibition (at 25 µg/mL) |

|---|---|---|

| Compound 5 | 1.42 ± 0.1 | 95.9 |

| Compound 8b | 3.7 ± 1.7 | - |

| Compound 6 | 8.6 ± 0.5 | - |

| Ibuprofen (Standard) | 11.2 ± 1.9 | - |

Data sourced from in vitro studies on the inhibition of reactive oxygen species. nih.gov

Many this compound derivatives have been identified as having significant antioxidant activity. researchgate.net The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. isca.me

One study synthesized a series of 4-acyl this compound-1,3-diones and tested their antioxidant capabilities. isca.me It was found that derivatives with electron-withdrawing acyl substituents showed increased antioxidant characters. isca.me Specifically, 4-p-Cyanobenzoyl-isochroman-1,3-dione and 4-p-Nitrobenzoyl-isochroman-1,3-dione demonstrated the ability to scavenge the DPPH free radical. isca.me The neuroprotective effects of some this compound derivatives have also been linked to their ability to suppress oxidative injuries, although this is not always attributable solely to direct free radical scavenging. nih.gov For example, the this compound-2H-chromene conjugate JE-133 showed neuroprotective effects against H2O2-induced cell death, despite having only moderate activity in reducing DPPH free radicals. nih.gov

Table 2: DPPH Radical Scavenging Activity of 4-Acyl this compound-1,3-diones

| Compound | IC50 (µg/mL) |

|---|---|

| 4-p-Cyanobenzoyl-isochroman-1,3-dione (6) | 9.00 |

| 4-p-Nitrobenzoyl-isochroman-1,3-dione (7) | > 100 |

| Gallic acid (Positive Control) | 0.57 ± 0.01 |

IC50 represents the concentration required to scavenge 50% of DPPH free radicals. isca.me

The this compound scaffold is present in molecules that exhibit a range of antimicrobial activities, including antibacterial and antifungal properties. researchgate.net Researchers have synthesized and evaluated this compound derivatives for their potential to treat bacterial infections. bioworld.com

For example, one exemplified compound, CZ238/4, displayed antibacterial activity against a variety of gram-positive bacterial strains with a Minimum Inhibitory Concentration (MIC) of 1-2 µg/mL. bioworld.com Another study on dispiropyrrolidine derivatives, which incorporate a chroman/thiochroman scaffold, demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Certain compounds in this series showed high activity (MIC = 32 µg/mL) against B. subtilis and S. epidermis, outperforming reference antibiotics like Amoxicillin and Ampicillin. mdpi.com These compounds were also found to be more active than the standards against screened Gram-negative bacteria. mdpi.com

Table 3: Antibacterial Activity of Selected Spiropyrrolidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4a-d | B. subtilis | 32 |

| 4a-d | S. epidermis | 32 |

| 4a, 4b, 4d, 4e | P. aeruginosa | 64 |

| Amoxicillin (Reference) | B. subtilis | 64 |

| Ampicillin (Reference) | S. epidermis | 78 |

| Amoxicillin (Reference) | P. aeruginosa | 256 |

MIC stands for Minimum Inhibitory Concentration. mdpi.com

This compound derivatives have been investigated for their potential as antihypertensive agents. nih.gov Natural products have historically been a significant source for the discovery of new drugs for treating hypertension. cjnmcpu.com Research into novel antihypertensive agents often involves screening compounds for their ability to inhibit the Angiotensin-Converting Enzyme (ACE), a key player in blood pressure regulation. nih.gov While direct studies on this compound derivatives are part of broader research, the focus remains on identifying lead compounds from various natural and synthetic sources that can effectively manage hypertension. cjnmcpu.com

Certain this compound derivatives have demonstrated cytotoxicity toward human cancer cell lines, indicating their potential as antitumor and antineoplastic agents. researchgate.netnih.gov The evaluation of anticancer activity often involves determining the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half. nih.gov For instance, research into novel quinoline (B57606) derivatives identified compounds with potent anti-proliferative activity against the MCF-7 breast cancer cell line, with one derivative showing a growth inhibition value (GI50) in the nanomolar range. mdpi.com Similarly, new thiazolidinone derivatives have been synthesized and evaluated as anti-breast cancer agents, with some compounds showing IC50 values in the low micromolar range against cell lines like MDA-MB-231. mdpi.com

Table 4: Cytotoxic Activity of Selected Anticancer Agents

| Compound Class | Compound Example | Cancer Cell Line | IC50 / GI50 Value |

|---|---|---|---|

| Quinoline Derivative | Compound 14 | MCF-7 | GI50 = 4 nM |

| Thiazolidinone Derivative | Compound 106 | MDA-MB-231 | IC50 = 1.9 ± 1.15 µM |

| s-Triazine Derivative | Compound 97 | MCF-7 | IC50 = 0.77 ± 0.01 µM |

| s-Triazine Derivative | Compound 98 | MCF-7 | IC50 = 0.1 ± 0.01 µM |

Data sourced from various studies on synthetic anticancer agents. mdpi.com

Cardioprotective Effects

Derivatives of the this compound class have been investigated for a range of biological activities that contribute to cardioprotection, including antioxidant, antiplatelet, and antihypertensive effects. These activities are crucial in mitigating the risk factors associated with cardiovascular diseases.

Antioxidant and Antiplatelet Activity

A notable group of cardioprotective isochromans are the hydroxy-1-aryl-isochroman derivatives. Research has shown that these compounds are potent antioxidants and radical scavengers. researchgate.netresearchgate.net Studies on this compound derivatives of the natural olive oil phenol, hydroxytyrosol, have demonstrated their capacity as powerful antioxidants. nih.gov The antioxidant activity of these compounds was found to be related to their lipophilicity and the number of free hydroxyl groups. nih.gov Specifically, hydroxy-1-aryl-isochroman derivatives with two, three, and four hydroxyl groups (ISO-2, ISO-3, and ISO-4, respectively) showed higher activity against mitochondrial lipid peroxidation than derivatives with no hydroxyl groups. researchgate.net

Furthermore, certain isochromans discovered in olive oil, such as 1-(3'-methoxy-4'-hydroxyphenyl)-6,7-dihydroxy-isochroman and 1-phenyl-6,7-dihydroxy-isochroman, have been identified as effective inhibitors of platelet aggregation and thromboxane (B8750289) release. researchgate.net This antiplatelet activity, combined with their ability to act as free radical scavengers, suggests their potential in reducing the risk of vascular diseases. researchgate.net The inhibition of platelet activation is a key target for preventing thrombosis, a primary cause of myocardial infarction and stroke. mdpi.commdpi.com

Antihypertensive Activity

The this compound scaffold has also been utilized to develop novel antihypertensive agents. researchgate.net In one study, medicinal chemists designed and synthesized a series of nitric oxide (NO)-releasing This compound-4-one (B1313559) derivatives. nih.gov By incorporating NO-donor moieties onto a natural antihypertensive this compound-4-one, researchers created hybrid compounds with significantly enhanced blood pressure-lowering effects in spontaneously hypertensive rats. nih.gov Certain derivatives in this series produced a nearly 40% reduction in blood pressure, an effect comparable to the established antihypertensive drug captopril. nih.gov This innovative approach of creating hybrid molecules from a natural product scaffold highlights the therapeutic potential of isochromans in managing hypertension. nih.gov

Receptor Modulating Potential

The rigid, bicyclic structure of the this compound core makes it an excellent scaffold for designing ligands that can selectively bind to and modulate the function of various biological receptors. This compound derivatives have been successfully developed as potent and selective modulators for several key receptor families, including nuclear hormone receptors and G protein-coupled receptors (GPCRs).

Retinoid-X-Receptor (RXR) Agonists

The this compound ring has been incorporated into analogs of bexarotene, a retinoid-X-receptor (RXR) agonist used in cancer therapy. researchgate.net These novel this compound-containing analogs were synthesized and evaluated for their ability to induce RXR agonism. researchgate.netnih.gov The studies revealed that many of the new compounds were more potent than the parent drug, bexarotene. researchgate.net The inclusion of the this compound group did not significantly reduce RXR activity, indicating its suitability as a structural replacement for other parts of the parent molecule to potentially improve properties like selectivity and reduce cross-reactivity with other receptors, such as the retinoic acid receptor (RAR). researchgate.netnih.gov

Dopamine Receptor Ligands

The this compound framework is present in compounds designed to interact with dopamine receptors. For instance, U-101387 is a known dopamine D4 receptor antagonist that features an this compound scaffold. researchgate.net Furthermore, researchers have synthesized and evaluated a series of this compound dopamine analogues, revealing their high selectivity for D1-like receptors over D2-like receptors. researchgate.net This work demonstrated that the precise positioning of the oxygen atom within the heterocyclic ring system is crucial for determining both potency and receptor selectivity. researchgate.net

Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is implicated in pain, inflammation, depression, and emesis. nih.gov The this compound scaffold has been integral to the discovery of novel, potent, and CNS-selective NK1 receptor antagonists. One such compound demonstrated high and selective binding affinity for the human NK1 receptor and potent activity in preclinical models of emesis. mdpi.com The development of these antagonists showcases the utility of the this compound core in creating drugs that can act on the central nervous system. nih.govmdpi.com

| This compound Derivative Class | Target Receptor | Pharmacological Effect | Reference |

|---|---|---|---|

| Bexarotene Analogs | Retinoid-X-Receptor (RXR) | Agonist | researchgate.netnih.gov |

| U-101387 | Dopamine D4 Receptor | Antagonist | researchgate.net |

| Substituted Chromanoisoquinolines | Dopamine D1 Receptor | Selective Ligand | researchgate.net |

| Various Synthetic Derivatives | Neurokinin-1 (NK1) Receptor | Antagonist | mdpi.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) analysis is a fundamental concept in medicinal chemistry that connects the chemical structure of a molecule to its biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their potency, selectivity, and pharmacokinetic properties for various biological targets. researchgate.net

SAR is also evident in the design of this compound-based receptor modulators. In the development of NK1 receptor antagonists, specific substitutions and stereochemistry are paramount. For example, the presence of trifluoromethyl groups on the C-terminal ester of peptide-based NK1 antagonists was found to be critical for antagonist activity. nih.gov While this example is not a simple this compound, the principles apply. The precise three-dimensional arrangement of substituents on the this compound ring dictates the molecule's ability to fit into the receptor's binding pocket and elicit an antagonist response. mdpi.com The high potency and selectivity of this compound NK1 antagonists are a direct result of meticulous SAR-guided design to optimize interactions with the receptor. mdpi.com

Isochromans in Drug Discovery and Development

The this compound nucleus is considered a "privileged scaffold" in drug discovery. researchgate.net This term refers to molecular frameworks that are capable of providing ligands for more than one type of biological receptor, demonstrating their versatility and utility in developing a wide range of therapeutic agents. nih.govinnovations-report.commdpi.comnih.gov The this compound scaffold is present in numerous bioactive natural products and has been successfully employed by medicinal chemists to create drug-like candidates with diverse pharmacological profiles, including central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory activities. researchgate.net

The utility of the this compound core stems from its rigid bicyclic structure, which serves as a three-dimensional template to which various functional groups can be attached in a well-defined spatial orientation. This allows for the precise tailoring of molecules to interact with specific biological targets. The development of potent and selective RXR agonists, dopamine receptor ligands, and NK1 receptor antagonists are prime examples of how the this compound scaffold has been successfully exploited in drug discovery programs. researchgate.netnih.govresearchgate.net

The process often involves identifying a lead compound, either from a natural source or through screening, that contains the this compound motif. Medicinal chemists then synthesize a library of analogs by modifying the substituents on the scaffold. These analogs are then tested to build a structure-activity relationship (SAR), which guides further optimization of the lead compound to improve its efficacy, selectivity, and drug-like properties (e.g., solubility, metabolic stability). The development of potent antihypertensive agents by grafting nitric oxide-donating groups onto a natural this compound product exemplifies this rational drug design strategy. nih.gov The continued exploration of the chemical space around the this compound nucleus promises to yield new and improved therapeutic agents for a wide range of diseases.

Computational Chemistry and Molecular Modeling of Isochromans

Theoretical Studies of Reaction Mechanisms

Theoretical studies, often employing quantum chemical calculations, provide detailed insights into the reaction mechanisms involving isochromans. These investigations aim to understand the step-by-step transformation of reactants into products, identifying intermediates and transition states, and determining the energetic profile of the reaction. For instance, Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanisms of various synthetic routes to isochromans.

One area of focus has been the C–H insertion reactions for the enantioselective synthesis of isochromans. Computational evidence, particularly from DFT studies, has been used to support proposed mechanisms, such as the formation of a free ylide not bound to rhodium in certain Stevens rearrangement products observed at elevated temperatures rsc.orgsemanticscholar.orgrsc.orgnih.gov. This suggests that the metal catalyst may not be essential in the rearrangement step itself rsc.org.

Another example involves electrochemical cross-dehydrogenative coupling reactions of isochromans. Theoretical investigations, supported by experimental findings, have proposed reaction mechanisms involving radical pathways and the formation of specific intermediates facilitated by hydrogen bonding and subsequent oxidation steps researchgate.netmdpi.com. These studies contribute to the development of more efficient and environmentally friendly synthetic methods for isochroman derivatives mdpi.com.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are widely used to predict and analyze the interactions between isochromans and biological macromolecules, such as proteins and DNA. These computational methods help in understanding binding affinities, conformational changes, and the stability of ligand-receptor complexes.

Studies have utilized molecular docking to assess the binding affinity of this compound derivatives with various targets. For example, this compound compounds have been investigated for their interaction with bovine serum albumin (BSA) and calf thymus DNA (ct-DNA). Molecular docking studies have shown strong interactions, with reported score values indicating favorable binding researchgate.net. For instance, a score value of -6.25 kcal/mol was reported for the interaction of an this compound with BSA, suggesting strong binding researchgate.net. Another study on isochromen-1-one analogues reported a good binding affinity with the COX-1 receptor, showing a docking score of -8.2 researchgate.netrjptonline.org.

Molecular dynamics (MD) simulations further complement docking studies by providing insights into the dynamic behavior and stability of these complexes over time researchgate.netmdpi.com. MD simulations can reveal conformational changes in both the ligand and the target, as well as the nature of the stabilizing forces involved, such as hydrogen bonding and hydrophobic interactions researchgate.netresearchgate.net. For this compound interactions with BSA, MD simulations have suggested stable binding with lower deviation in RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) values, indicating a stable complex formation researchgate.net. Similarly, MD simulations have been used to confirm the stability and dynamic behavior of protein complexes with this compound-related compounds researchgate.net.

Table 1: Representative Molecular Docking Scores for this compound Interactions

| Target Protein/Molecule | This compound Derivative | Docking Score (kcal/mol) | Reference |

| Bovine Serum Albumin (BSA) | This compound (unspecified) | -6.25 | researchgate.net |

| Bovine Serum Albumin (BSA) | BrNs (this compound-related) | -8.08 | researchgate.net |

| COX-1 Receptor | Isochromen-1-one analogue (compound 5) | -8.2 | researchgate.netrjptonline.org |

| Human RXR alpha ligand binding domain | Bexarotene (this compound analog) | -12.7 | mdpi.com |

| Human RXR alpha ligand binding domain | This compound analog (compound 26) | -12.4 | mdpi.com |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of isochromans wikipedia.orgnrel.govarxiv.orgmpg.de. These calculations provide insights into molecular geometries, energies, vibrational frequencies, charge distributions, and spectroscopic properties.

DFT calculations are widely employed to determine optimized 3D geometries, enthalpies, Gibbs free energy, and Mulliken charges of organic molecules, including isochromans and their derivatives nrel.gov. Such calculations are crucial for predicting molecular stability and reactivity. For instance, DFT studies have been used to investigate the conformational landscape of this compound, providing information on its preferred structural arrangements and the energy barriers between different conformers researchgate.net.

The M06-2X functional with the def2-TZVP basis set is often used for DFT calculations due to its favorable balance between accuracy and computational efficiency nrel.gov. These calculations can also be extended to study excited states and spectroscopic data, offering a comprehensive understanding of the electronic behavior of isochromans dntb.gov.ua.

Structure-Odor Relationship Studies

The relationship between the chemical structure of a molecule and its perceived odor is a complex area of research, and computational methods, including quantitative structure-activity relationships (QSAR) and machine learning, are increasingly applied to isochromans, particularly those known for their musk fragrances bris.ac.uk.

This compound derivatives are a significant class of musk fragrances, and understanding their structure-odor relationships (SOR) is crucial for designing new odorants bris.ac.ukacs.org. QSAR studies, utilizing various molecular descriptors (e.g., structural, geometrical, topological, physicochemical, and electronic), aim to correlate structural features with specific odor qualities researchgate.net. While the exact mechanisms of olfaction are not fully understood, computational approaches help in identifying key structural elements responsible for particular odor profiles bris.ac.ukresearchgate.net.

Recent advancements in computational studies include the use of deep learning models, such as multilayer perceptron (MLP) and convolutional neural networks (CNN), to predict molecular odors semanticscholar.orgnih.gov. These models can analyze molecular physicochemical descriptors and 2D molecular images to extract structural features related to odor perception. For instance, an MLP-Des model has shown high accuracy (AUC values up to 0.99 for two-class prediction) in predicting odor characteristics, including fruity, floral, and woody notes, for various molecules, which can be applied to this compound derivatives semanticscholar.org. These computational tools facilitate the prediction of odorants and contribute to a deeper understanding of the underlying mechanisms governing structure-odor relationships semanticscholar.orgacs.org.

Table 2: Computational Approaches in Structure-Odor Relationship Studies

| Approach | Descriptors/Input | Key Findings/Application | Reference |

| QSAR | Connectivity parameters, physicochemical data, topological approaches | Correlates structural modifications with odor changes; used for musk fragrances including isochromans. | bris.ac.ukresearchgate.net |

| Machine Learning (e.g., Rough Set-Based ML) | Topological indices | Develops interpretable predictive models for odor characteristics, identifies structure-odor relationships. | researchgate.net |

| Deep Learning (MLP-Des) | Physicochemical descriptors | High prediction accuracy (AUC up to 0.99) for odor/no odor, fruity/no odor, woody/no odor classifications; reflects structure-odor characteristics. | semanticscholar.orgnih.gov |

| Deep Learning (CNN) | 2D molecular images | Automatically extracts structural features related to molecular odors. | semanticscholar.orgnih.gov |

Advanced Spectroscopic Analysis of Isochroman Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isochroman and its derivatives, providing detailed information about the carbon-hydrogen framework and connectivity. Both proton (¹H) NMR and carbon-13 (¹³C) NMR are routinely employed for this purpose bhu.ac.innist.govsci-hub.seoregonstate.edunih.gov.

For the parent compound, this compound (C₉H₁₀O), ¹H NMR spectra reveal characteristic chemical shifts corresponding to its distinct proton environments. In a 400 MHz ¹H NMR spectrum recorded in CDCl₃, the aromatic protons typically appear in the δ 6.87–7.09 ppm range. The methylene (B1212753) protons at C-1, C-3, and C-4 exhibit specific chemical shifts, with the C-1 methylene protons (adjacent to the oxygen) appearing around δ 4.68 ppm, the C-3 methylene protons (also adjacent to oxygen within the ring) around δ 3.87 ppm, and the C-4 methylene protons (adjacent to the aromatic ring and C-3) around δ 2.75 ppm chemicalbook.com. Assignments are often confirmed through two-dimensional NMR experiments like C-H COSY chemicalbook.com.

Table 1: ¹H NMR Chemical Shifts for this compound (C₉H₁₀O) in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.87, 7.03, 7.07, 7.09 |

| H-1 (Methylene) | 4.68 |

| H-3 (Methylene) | 3.87 |

| H-4 (Methylene) | 2.75 |

Note: This table represents typical ¹H NMR chemical shifts for this compound. In a real digital environment, such tables could be interactive, allowing users to sort, filter, or link to spectral data.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of this compound. The chemical shifts of carbon atoms are highly sensitive to their electronic environment, allowing differentiation between aromatic, aliphatic, and oxygen-bearing carbons bhu.ac.inajchemical.uz. For this compound, the aromatic carbons typically resonate in the 110-150 ppm range, while the carbons directly bonded to oxygen (C-1 and C-3) would appear in the 60-80 ppm range, and the remaining aliphatic carbon (C-4) would be found in the 10-50 ppm range bhu.ac.inajchemical.uz. Advanced techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are routinely used to assign specific carbon signals to their corresponding protons and establish long-range correlations, particularly in complex this compound derivatives sci-hub.se.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to investigate its fragmentation pathways, which provide insights into its structural connectivity. Electron Ionization Mass Spectrometry (EIMS) is commonly employed for this purpose oregonstate.educhemicalbook.com.

For this compound (C₉H₁₀O), with a molecular weight of 134.1751 g/mol , the molecular ion (M⁺) is observed at m/z 134 chemicalbook.comoregonstate.educhemicalbook.com. The fragmentation pattern of this compound is characterized by specific ion peaks that correspond to stable fragments formed upon electron impact. A prominent fragment ion is observed at m/z 104, which is typically the base peak (100% relative intensity), along with a significant peak at m/z 105 chemicalbook.comoregonstate.edu. These fragmentation patterns are crucial for confirming the identity of the compound.

Table 2: Key Mass Spectrometry Ions for this compound (C₉H₁₀O)

| m/z Value | Relative Intensity (%) | Assignment/Significance |

| 134 | 50.6 | Molecular Ion (M⁺) |

| 104 | 100.0 | Base Peak |

| 105 | 42.4 | Significant Fragment |

Note: This table presents key mass spectrometry ions for this compound. In a real digital environment, such tables could be interactive, allowing users to sort, filter, or link to spectral data.

Research on this compound derivatives, such as 4-acyl this compound-1,3-diones, has explored the correlation between fragmentation processes in EIMS and Electrospray Ionization Mass Spectrometry (ESI/MS) and the electronic charges of atoms within the molecule mdpi.comchegg.comudel.edursc.org. These studies suggest that fragmentation pathways are often guided by atoms bearing high positive charges, depending on the ionization method chegg.comudel.edu. High-resolution mass spectrometry (HRMS) is also frequently utilized to confirm the exact masses of this compound compounds and their derivatives, providing high confidence in their elemental composition nist.govsci-hub.se.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral sample. This technique is particularly valuable for determining the absolute configuration (AC) and conformational analysis of chiral this compound derivatives, especially natural products ajchemical.uz.

ECD spectra are highly sensitive to both the absolute configuration and the molecular conformation of a chiral compound. The characteristic Cotton effects (bands of differential absorption) observed in the ECD spectrum provide a unique chiroptical fingerprint. For this compound derivatives, the comparison of experimental ECD spectra with computationally predicted spectra, often generated using Time-Dependent Density Functional Theory (TDDFT-ECD) calculations, is a widely accepted method for assigning absolute configurations ajchemical.uz.

Studies have shown that even subtle changes in the planar structure or substitution patterns of this compound derivatives can lead to significant alterations in their ECD spectra ajchemical.uz. For instance, the absolute configurations of new this compound derivatives like penicitrisochromans A-C have been established through a combination of ECD calculations and comparisons with known co-metabolites. Furthermore, the ECD approach has been tested on this compound-2H-chromene hybrids, where explicit solvent molecules in molecular dynamics simulations followed by TDDFT-ECD calculations improved the agreement between experimental and computed spectra, highlighting the importance of solvent effects and conformational flexibility. ECD, in combination with vibrational circular dichroism (VCD), has also been used to assign axial chirality in synthetic stereoisomeric biaryl-type bis-isochroman heterodimers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a vibrational spectroscopic technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. It is a fundamental tool for the identification and characterization of this compound and its derivatives bhu.ac.insci-hub.se.

For this compound (C₉H₁₀O), characteristic absorption bands are observed due to the stretching and bending vibrations of its constituent bonds. The presence of an aromatic ring is indicated by C-H stretching absorptions above 3000 cm⁻¹ and characteristic aromatic ring vibrations around 1600 cm⁻¹ and 1500 cm⁻¹. Aliphatic C-H stretching vibrations, originating from the methylene groups within the dihydropyran ring, typically appear in the 3000-2850 cm⁻¹ region. The ether linkage (C-O-C) within the this compound ring gives rise to strong C-O stretching absorptions, typically observed between 1080 cm⁻¹ and 1300 cm⁻¹ chegg.com.

While specific IR data for this compound itself can be found in databases like PubChem and the NIST WebBook nist.govoregonstate.educhemicalbook.com, studies on this compound-1,3-dione derivatives highlight the utility of IR spectroscopy in identifying specific functional groups. For example, the strong C=O stretching vibration in this compound-1,3-diones is observed around 1740 cm⁻¹, a key indicator of the carbonyl group. Computational methods, such as Density Functional Theory (DFT), are often used to calculate and interpret vibrational spectra, aiding in the assignment of observed bands to specific molecular motions. This compound, being a non-linear molecule with 20 atoms (C₉H₁₀O), is expected to have 3N-6 = 3(20)-6 = 54 fundamental vibrational modes, many of which are IR active.

Applications of Isochroman in Materials Science and Other Fields

Integration into Advanced Materials

Isochroman functions as a key compound in the realm of advanced materials, primarily due to its role as a versatile building block in organic synthesis. hznu.edu.cn Its unique structure and properties facilitate the creation of novel materials with improved durability and performance. hznu.edu.cn The compound's stability and reactivity make it an ideal candidate for various chemical reactions, such as cycloadditions and functionalization processes, which are essential for developing new materials and enhancing existing formulations. hznu.edu.cn For instance, isochromans can be synthesized via processes involving Pd(II)/bis-sulfoxide C–H activation and Lewis acid co-catalysis, demonstrating their utility in constructing complex molecular architectures for material applications. mycocentral.eu

Optoelectronic Materials

This compound derivatives are actively explored for their potential in optoelectronic applications. A notable example is 2-oxo-2-(1-oxo-1H-isochromen-3-yl)ethyl methacrylate (B99206) (OICEMA), which is an isocoumarin (B1212949) derivative (1H-isochromen-1-one). Studies on OICEMA thin films have revealed promising optoelectronic properties, indicating its potential for use in electro-optic materials.

Detailed Research Findings for OICEMA: UV/VIS spectrophotometric scans were conducted to determine the optoelectronic properties of OICEMA thin films. The refractive index of the compound at 700 nm was determined to be 1.61. The real part of the dielectric constant was found to be higher than its imaginary part. The electronic transition responsible for absorption in OICEMA was identified as an indirect allowed transition.

| Property | Value | Unit |

|---|---|---|

| Refractive Index (at 700 nm) | 1.61 | |

| Optical Band Gap Constant | 3.19 | eV |

| Urbach Energy | 1.05 | eV |

These findings suggest that OICEMA possesses semiconductor characteristics and can play a role in the design of various electro-optic materials. The presence of a π-conjugated bond system in isocoumarins and their derivatives contributes to their electrical-optical properties, making them promising candidates for optically active materials.

Flavor and Fragrance Industry Applications

This compound holds a significant position in the flavor and fragrance industry, valued for its pleasant floral odor. hznu.edu.cn Its aromatic profile makes it a popular ingredient for enhancing consumer products such as perfumes, soaps, and candles. hznu.edu.cn

A prominent example of an this compound derivative widely used in perfumery is Galaxolide. Galaxolide is a synthetic polycyclic iso-chroman musk recognized for its clean, sweet-floral musk character, high diffusion, and exceptional oxidative stability. It is extensively utilized in both fine fragrance and functional perfumery applications, contributing long-lasting "clean laundry" notes in detergents, enduring skin scent in body care products, and heat-stable musk in candles. Patents by International Flavors & Fragrances Inc. highlight the organoleptic uses of this compound derivatives, including novel tricyclic isochromans with musk odors.

Q & A

Q. What frameworks can resolve conflicting hypotheses about this compound's metabolic pathways in different biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.